(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one
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Overview
Description
(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities and applications in various fields. Chalcones are characterized by the presence of an α, β-unsaturated carbonyl system, which imparts unique chemical properties and reactivity to these compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an acetophenone derivative with an aromatic aldehyde in the presence of a base. The typical reaction conditions include:
Solvents: Ethanol or methanol
Base: Sodium hydroxide or potassium hydroxide
Temperature: Room temperature to reflux conditions
The reaction proceeds through the formation of an enolate intermediate, which then undergoes aldol condensation to form the chalcone product.
Industrial Production Methods
Industrial production of chalcones, including this compound, often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or diketones.
Reduction: Reduction reactions can convert the α, β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: Halogenation, nitration, and other electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) in the presence of a catalyst.
Major Products
Oxidation: Epoxides or diketones
Reduction: Saturated ketones or alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of (2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one involves its interaction with molecular targets and pathways. The compound’s α, β-unsaturated carbonyl system allows it to act as a Michael acceptor, reacting with nucleophiles such as thiol groups in proteins. This interaction can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its biological activities .
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(3-Chlorophenyl)-1-(4-ethylphenyl)-2-propen-1-one
- (2E)-1-(3-Chlorophenyl)-3-(4-ethylphenyl)prop-2-en-1-one
Uniqueness
(2E)-1,3-Bis(3-chlorophenyl)prop-2-en-1-one is unique due to its specific substitution pattern on the aromatic rings, which influences its chemical reactivity and biological activities. The presence of chlorine atoms enhances its electrophilic properties, making it a valuable compound for various synthetic and research applications.
Properties
IUPAC Name |
(E)-1,3-bis(3-chlorophenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H/b8-7+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOUSFCJLZEVQJ-BQYQJAHWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C=CC(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Cl)/C=C/C(=O)C2=CC(=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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